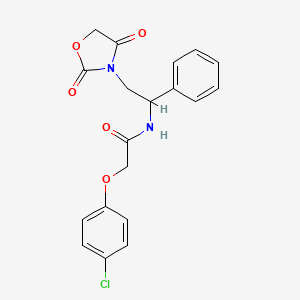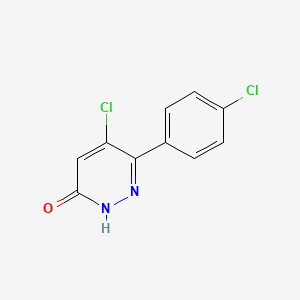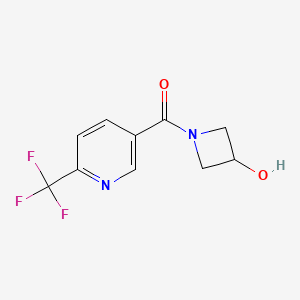
N-(4-bromophenyl)-2-(2-nitroethyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(2-nitroethyl)benzenecarboxamide, also known as BNE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BNE belongs to the class of compounds known as nitroaromatics, which are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring.
科学的研究の応用
Synthesis and Structural Analysis
Researchers have synthesized and characterized compounds structurally related to N-(4-bromophenyl)-2-(2-nitroethyl)benzenecarboxamide to explore their physical and chemical properties. For example, the study on the synthesis and crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine showcases the methodological approaches to creating such compounds and their detailed structural analysis through X-ray diffraction. This foundational work is crucial for understanding the chemical behavior and potential applications of similar compounds in various fields (Chi Hong-xun, 2011).
Materials Science Applications
In the realm of materials science, the synthesis of luminescent covalent-organic polymers (COPs) using monomers related to N-(4-bromophenyl)-2-(2-nitroethyl)benzenecarboxamide has demonstrated significant potential. These COPs exhibit high surface areas, hydrothermal stability, and sensitivity to nitroaromatic explosives, highlighting their utility in detecting explosives and small organic molecules. Such materials offer innovative solutions for security and environmental monitoring (Zhonghua Xiang & D. Cao, 2012).
Potential Biomedical Applications
The investigation of benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase presents a promising avenue for antimalarial drug development. Derivatives of compounds structurally similar to N-(4-bromophenyl)-2-(2-nitroethyl)benzenecarboxamide have shown potent inhibitory activity against the PfENR enzyme, crucial for the survival of malaria parasites. This research underscores the potential of such compounds in crafting new antimalarial therapies (T. Banerjee et al., 2011).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(2-nitroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-5-7-13(8-6-12)17-15(19)14-4-2-1-3-11(14)9-10-18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDJARQNFEEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-nitroethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)
![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2574229.png)
![1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)

![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)
![(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2574234.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2574237.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574241.png)
